2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide
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Overview
Description
2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C13H12N2O2. It belongs to the class of benzamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with pyridin-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methyl-N-(pyridin-4-yl)benzamide.
Reduction: Formation of 2-hydroxy-4-methyl-N-(pyridin-4-yl)benzylamine.
Substitution: Formation of 2-chloro-4-methyl-N-(pyridin-4-yl)benzamide.
Scientific Research Applications
2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a bromine atom instead of a hydroxyl group.
N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide: Contains a sulfonyl group and a thienyl ring.
Uniqueness
2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amide groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
783370-79-6 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-3-11(12(16)8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17) |
InChI Key |
TZLZBWJIZGLFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)O |
Origin of Product |
United States |
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